4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is an intriguing chemical compound, recognized for its complex structure and significant applications in various fields of scientific research. This compound embodies the interaction of multiple functional groups, making it a subject of interest in synthetic chemistry, biological research, and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves the following steps:
Preparation of Intermediate Compounds: : The process often starts with the synthesis of intermediate quinoline derivatives, which involves cyclization reactions under controlled conditions.
Sulfonylation and Amidation: : The next steps include the introduction of the sulfonyl group and the benzamide moiety, typically via sulfonylation and amidation reactions. These steps require specific reagents such as sulfonyl chlorides and amines.
Purification: : The crude product undergoes purification techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using batch or continuous flow processes, ensuring consistent quality and yield. The choice of solvents, reaction times, and temperatures are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can participate in various types of chemical reactions, including:
Oxidation: : This compound can undergo oxidation, often resulting in the formation of quinolone derivatives.
Reduction: : Reduction reactions can lead to the hydrogenation of the quinoline ring.
Substitution: : The presence of the methoxy and sulfonyl groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, acids).
Major Products Formed: The primary products formed from these reactions vary depending on the reaction conditions, but common products include sulfonylated quinolines, benzamide derivatives, and methoxyquinoline compounds.
Scientific Research Applications
Chemistry: In chemistry, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide serves as a valuable intermediate in the synthesis of more complex molecules, playing a critical role in the development of novel synthetic pathways and materials.
Biology: Biologically, this compound is studied for its interactions with various enzymes and receptors. Its structural complexity allows it to serve as a model compound in binding studies and mechanistic research.
Medicine: Medically, the compound is explored for potential therapeutic applications, such as its role in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Industrially, it is used in the manufacture of specialty chemicals and materials, contributing to innovations in polymer science and surface coatings.
Mechanism of Action
The mechanism by which 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzyme active sites, altering their activity, or interact with receptors, influencing cellular signaling pathways. These interactions can lead to downstream effects such as altered gene expression, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
When compared with similar compounds, such as N-benzylquinolines or sulfonylbenzamides, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness enhances its versatility and applicability in various research and industrial domains.
List of Similar Compounds:N-benzylquinoline
Sulfonylbenzamide
Methoxyquinoline derivatives
In essence, this compound is a multifaceted compound with wide-ranging implications in scientific research and industry. Its unique properties and reactions continue to inspire advancements across multiple disciplines.
Properties
IUPAC Name |
4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-4-5-16-14-17(8-11-19(16)22)21-20(23)15-6-9-18(26-2)10-7-15/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCJYFGZEUXXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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